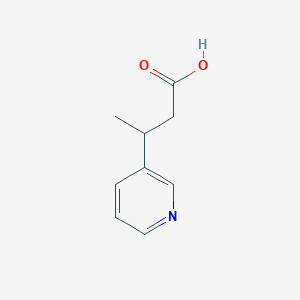
2-苯基-3-(三氟甲基)吡啶
描述
2-Phenyl-3-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C12H8F3N and its molecular weight is 223.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phenyl-3-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-3-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药应用
2-苯基-3-(三氟甲基)吡啶中的三氟甲基基团是许多FDA批准药物中常见的药效团。 该基团以增强药物的生物活性及代谢稳定性而闻名 。 例如,该化合物已用于开发索拉非尼等药物,索拉非尼被批准用于治疗晚期肝细胞癌(原发性肝癌) 。
农药合成
在农药行业中,2-苯基-3-(三氟甲基)吡啶的衍生物因其杀虫特性而被使用。 它们是杀虫剂有效成分中关键的结构基序 。氟原子和吡啶部分的独特组合使其具有有效性。
兽药
与在人类药物中的应用类似,这种化合物的衍生物也存在于兽药中。 它们因其强大的生物活性而被包含在药物中,用于治疗各种动物健康问题 。
材料科学
三氟甲基基团赋予的物理化学性质使2-苯基-3-(三氟甲基)吡啶成为材料科学中一种有价值的化合物。 它可用于修饰材料的特性,有可能导致新型功能材料的开发 。
有机合成中间体
该化合物是合成更复杂有机分子的中间体。 它在分子结构中的存在会影响所得化合物的反应性和稳定性,使其成为合成化学中的宝贵工具 。
催化
2-苯基-3-(三氟甲基)吡啶的独特特性使其成为催化应用的候选者。 其衍生物可用于催化各种化学反应,从而提高效率和选择性 。
分析化学
由于其独特的谱学特性,2-苯基-3-(三氟甲基)吡啶可用于分析化学中检测和定量各种物质。 其衍生物可作为分析方法中的标准品或试剂 。
电子应用
氟化化合物如2-苯基-3-(三氟甲基)吡啶的电子特性正在探索用于电子行业。 它们可用于有机半导体或其他电子元件的设计 。
作用机制
Target of Action
2-Phenyl-3-(trifluoromethyl)pyridine, also known as a trifluoromethylpyridine (TFMP) derivative, is primarily used in the agrochemical and pharmaceutical industries . The primary targets of TFMP derivatives are pests in crops . In the pharmaceutical industry, TFMP derivatives are used as intermediates for the synthesis of several active ingredients .
Biochemical Pathways
It’s known that tfmp derivatives, in general, have a significant impact on the biological activities and physical properties of compounds .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives are known to influence their biological activities .
Result of Action
The result of the action of 2-Phenyl-3-(trifluoromethyl)pyridine is primarily seen in its use as an intermediate in the synthesis of several crop-protection products . In the pharmaceutical industry, TFMP derivatives are used in the production of several active ingredients .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
未来方向
生化分析
Biochemical Properties
2-Phenyl-3-(trifluoromethyl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction with these enzymes is primarily through the trifluoromethyl group, which enhances the binding affinity and specificity of the compound . Additionally, 2-Phenyl-3-(trifluoromethyl)pyridine can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
The effects of 2-Phenyl-3-(trifluoromethyl)pyridine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Phenyl-3-(trifluoromethyl)pyridine can modulate the activity of key signaling molecules, leading to altered cellular responses . Furthermore, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell . The compound also impacts cellular metabolism by inhibiting or activating metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 2-Phenyl-3-(trifluoromethyl)pyridine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through its trifluoromethyl group. This binding can result in enzyme inhibition or activation, depending on the target enzyme . Additionally, 2-Phenyl-3-(trifluoromethyl)pyridine can influence gene expression by interacting with DNA-binding proteins and transcription factors . These interactions lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-3-(trifluoromethyl)pyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Phenyl-3-(trifluoromethyl)pyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and changes in its biological activity . Long-term exposure to 2-Phenyl-3-(trifluoromethyl)pyridine has been associated with alterations in cellular function, including changes in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 2-Phenyl-3-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, 2-Phenyl-3-(trifluoromethyl)pyridine can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-Phenyl-3-(trifluoromethyl)pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . The compound can inhibit or activate specific enzymes, thereby altering the flow of metabolites through the pathways . This can lead to changes in the overall metabolic state of the cell and affect various cellular processes .
Transport and Distribution
The transport and distribution of 2-Phenyl-3-(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The transporters facilitate the movement of 2-Phenyl-3-(trifluoromethyl)pyridine across cellular membranes, while binding proteins help maintain its concentration within specific regions of the cell .
Subcellular Localization
The subcellular localization of 2-Phenyl-3-(trifluoromethyl)pyridine is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it exerts its activity . The localization of 2-Phenyl-3-(trifluoromethyl)pyridine can affect its function and interactions with other biomolecules, thereby influencing its overall biological activity .
属性
IUPAC Name |
2-phenyl-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-12(14,15)10-7-4-8-16-11(10)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRANBHTTCVNCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634745 | |
| Record name | 2-Phenyl-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
639782-24-4 | |
| Record name | 2-Phenyl-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)
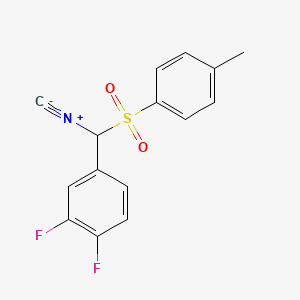
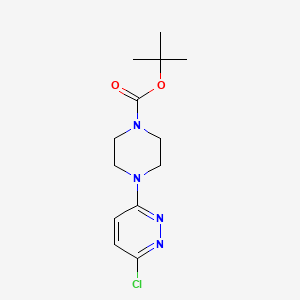

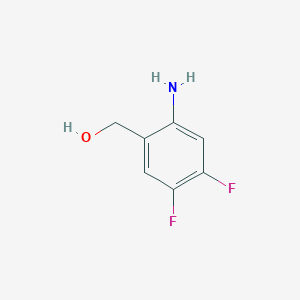
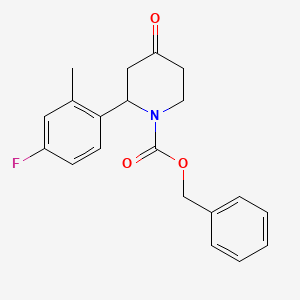
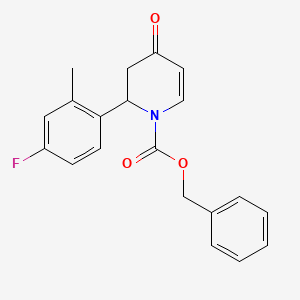



![N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine](/img/structure/B1323476.png)

